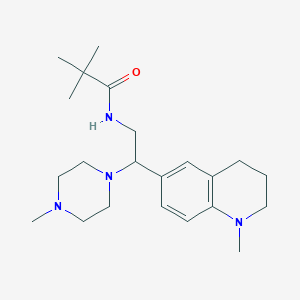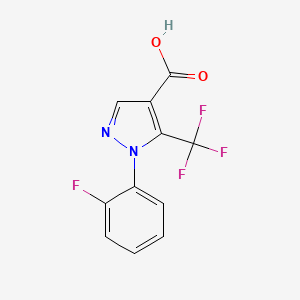![molecular formula C14H15N5O4S2 B2686731 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2097920-82-4](/img/structure/B2686731.png)
3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound featuring a benzoxazole core, a thiadiazole ring, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized by cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring is often introduced via the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides.
Attachment of the Piperazine Moiety: Piperazine derivatives are commonly synthesized through nucleophilic substitution reactions involving piperazine and appropriate electrophiles.
Final Coupling: The final step involves coupling the benzoxazole core with the thiadiazole-piperazine intermediate, typically using sulfonylation reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can target the nitro groups if present in the structure.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
The major products depend on the specific reactions but can include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups attached to the piperazine or benzoxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
Biologically, it has shown promise as an antimicrobial agent, effective against a range of bacterial and fungal pathogens .
Medicine
In medicine, its potential as an anticancer agent is being explored, with studies indicating its ability to inhibit the growth of certain cancer cell lines .
Industry
Industrially, it could be used in the development of new pharmaceuticals and agrochemicals, leveraging its bioactive properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring, in particular, is known for its ability to interact with biological membranes and proteins, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
Benzoxazole Derivatives: Often used in medicinal chemistry for their bioactive properties.
Piperazine Derivatives: Commonly found in pharmaceuticals due to their versatility and bioactivity.
Uniqueness
What sets 3-Methyl-5-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one apart is its combination of these three moieties, which may confer unique biological activities and chemical reactivity not seen in simpler analogs.
Properties
IUPAC Name |
3-methyl-5-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S2/c1-17-11-8-10(2-3-12(11)23-14(17)20)25(21,22)19-6-4-18(5-7-19)13-9-15-24-16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZOBYFTBLZVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-3-yl)acetamide](/img/structure/B2686655.png)
![3-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide](/img/structure/B2686656.png)


![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)(trifluoro)methanesulfonamide](/img/structure/B2686664.png)

![3-[4-amino-3-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2686666.png)

![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2686669.png)

